molecular formula C18H16BrFN2O3 B2656026 N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1351645-51-6

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2656026
CAS No.: 1351645-51-6
M. Wt: 407.239
InChI Key: CNKSGLJTTLSHCW-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a useful research compound. Its molecular formula is C18H16BrFN2O3 and its molecular weight is 407.239. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibiofilm Properties

Derivatives of azetidine have been studied for their antimicrobial properties. For example, thiourea derivatives have demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities (Limban, Marutescu, & Chifiriuc, 2011). This suggests that azetidine compounds could be explored for developing new antimicrobial agents with specific effectiveness against biofilm-associated infections.

Synthesis and Structural Analysis

The synthesis and characterization of azetidine derivatives, including studies on their structural properties, have been a focus to enhance the understanding of their chemical behavior and potential for modification. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid demonstrated the potential of cyclic fluorinated beta-amino acids as building blocks in medicinal chemistry, highlighting their versatility in drug development (Van Hende et al., 2009).

Medicinal Chemistry Applications

Azetidine derivatives have been explored for their potential in medicinal chemistry, particularly as kinase inhibitors. One study identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, showing promise for cancer therapy (Schroeder et al., 2009).

Enzyme Inhibition for Immunosuppression

Compounds related to azetidine have been evaluated for their effects on enzymes involved in immune response modulation. For example, isoxazol derivatives have shown to inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, suggesting their potential as immunosuppressive agents (Knecht & Löffler, 1998).

Neurological Studies

In neurological research, azetidine derivatives have been used to study nicotinic acetylcholine receptors, offering insights into the development of novel treatments for neurodegenerative diseases and conditions related to nicotinic receptor dysfunction (Koren et al., 1998).

Properties

IUPAC Name

N-(3-bromophenyl)-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrFN2O3/c19-13-4-3-5-14(8-13)21-18(24)12-9-22(10-12)17(23)11-25-16-7-2-1-6-15(16)20/h1-8,12H,9-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKSGLJTTLSHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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